

# The RED 19 Compound: A Technical Overview of Its Discovery and Synthesis

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## Compound of Interest

Compound Name: RED 19

Cat. No.: B1170737

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DISCLAIMER: There is no publicly available scientific literature or data corresponding to a compound designated "**RED 19**." The following guide is a hypothetical construction based on typical drug discovery and development frameworks. The experimental protocols, data, and pathways presented are illustrative and should not be considered factual.

## Introduction

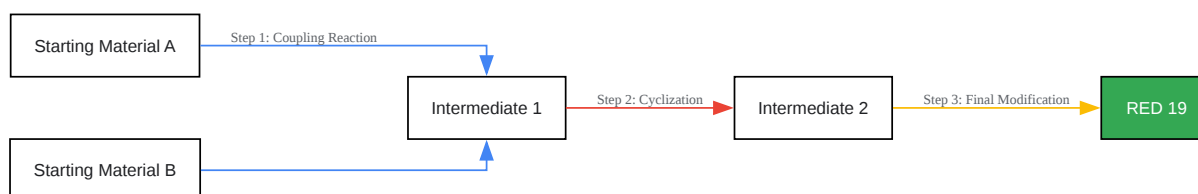
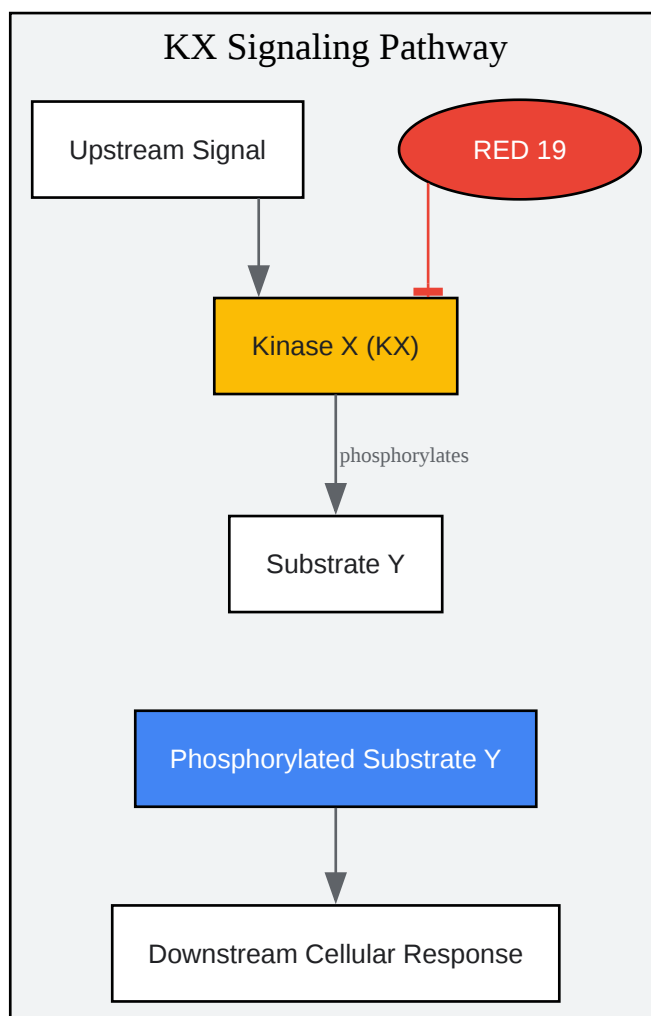
This document provides a comprehensive technical overview of the hypothetical novel compound, **RED 19**. It details the discovery process, from initial screening to lead optimization, and outlines the synthetic route developed for its production. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the preclinical evaluation of new chemical entities.

## Discovery and Screening

The discovery of **RED 19** originated from a high-throughput screening (HTS) campaign aimed at identifying novel inhibitors of the fictional enzyme, Kinase X (KX), a key component in a disease-relevant signaling pathway.

## High-Throughput Screening (HTS) Workflow

The HTS was conducted using a library of over 500,000 diverse small molecules. The primary assay was a fluorescence-based biochemical assay designed to measure the enzymatic activity of KX.



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